Nor Cisapride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nor Cisapride Hydrochloride is a metabolite of Cisapride, a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It is primarily used in pharmaceutical research and testing as a reference standard . The compound’s molecular formula is C14H21Cl2N3O3, and it has a molecular weight of 350.24 g/mol .
Mechanism of Action
Target of Action
Nor Cisapride Hydrochloride, a metabolite of Cisapride , primarily targets the serotonin 5-HT4 receptors . These receptors play a crucial role in the enteric nervous system, specifically the myenteric plexus .
Mode of Action
This compound acts as a parasympathomimetic . Upon activation of the serotonin 5-HT4 receptors, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system .
Biochemical Pathways
The activation of the serotonin 5-HT4 receptors leads to an increase in acetylcholine release in the enteric nervous system . This results in the stimulation of motility in the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It also increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit .
Pharmacokinetics
The primary mode of elimination of this compound involves the inhibition of cytochrome P450 (CYP) 3A4, thereby increasing plasma concentrations of the drug . This process is subject to interindividual variability in CYP3A expression and to drug interactions involving this isoform .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of gastrointestinal motor activity through an indirect mechanism involving the release of acetylcholine . This results in increased motility of the upper gastrointestinal tract, leading to accelerated gastric emptying and intestinal transit . In addition, it has been found that this compound can reduce blood glucose levels and increase serum insulin secretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its sustained release, potentially reducing the frequency of administration . Furthermore, certain concomitant medications can interact with this compound, affecting its metabolism and overall effect .
Biochemical Analysis
Biochemical Properties
Nor Cisapride Hydrochloride, like its parent compound Cisapride, acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, this compound promotes the release of acetylcholine neurotransmitters in the enteric nervous system .
Cellular Effects
This compound stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit .
Molecular Mechanism
The molecular mechanism of this compound involves the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus) . This results in increased gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nor Cisapride Hydrochloride involves the biotransformation of Cisapride by human cytochrome P450 enzymes . The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be prepared through the metabolic pathways of Cisapride.
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the literature. it is typically produced in controlled laboratory settings for research purposes, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Nor Cisapride Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented for this compound. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include hydrogen gas or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Nor Cisapride Hydrochloride is primarily used in scientific research as a reference standard for pharmaceutical testing . Its applications include:
Chemistry: Used as a reference material in analytical chemistry to ensure the accuracy and reliability of experimental results.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and safety profile.
Industry: Utilized in the development and quality control of pharmaceutical products.
Comparison with Similar Compounds
Metoclopramide: Another gastroprokinetic agent that acts as a dopamine antagonist.
Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.
Uniqueness: Nor Cisapride Hydrochloride is unique due to its specific metabolic origin from Cisapride and its selective action on serotonin 5-HT4 receptors. Unlike its parent compound, this compound is primarily used in research settings rather than clinical applications .
Properties
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDLDHRUBZVPDI-YLAFAASESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.